molecular formula C8H7N3O3 B121919 6-Methoxy-5-nitro-1H-indazole CAS No. 152626-75-0

6-Methoxy-5-nitro-1H-indazole

Cat. No. B121919
M. Wt: 193.16 g/mol
InChI Key: QULAONDBWZZTOI-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound characterized by a benzene ring fused to a pyrazole ring. The specific structure of 6-methoxy-5-nitro-1H-indazole includes a methoxy group at the sixth position and a nitro group at the fifth position on the indazole framework. While the provided papers do not directly discuss 6-methoxy-5-nitro-1H-indazole, they do provide insights into the chemical behavior and synthesis of related nitro-substituted indazole compounds, which can be extrapolated to understand the properties and reactivity of 6-methoxy-5-nitro-1H-indazole.

Synthesis Analysis

The synthesis of nitro-substituted indazoles, such as those mentioned in the first paper, involves the reaction of benzylidene tetralones with hydrazine in acetic acid . This method could potentially be adapted for the synthesis of 6-methoxy-5-nitro-1H-indazole by starting with an appropriately substituted benzylidene tetralone precursor that includes a methoxy group at the appropriate position.

Molecular Structure Analysis

The molecular structure of nitro-substituted indazoles is characterized by the presence of electron-withdrawing nitro groups, which can influence the electronic distribution within the molecule. This can affect the molecule's reactivity and interactions with other chemical species. The presence of a methoxy group in 6-methoxy-5-nitro-1H-indazole would contribute electron-donating effects, potentially modulating the reactivity of the nitro group .

Chemical Reactions Analysis

The chemical reactivity of nitro-substituted indazoles can involve interactions with various reagents. For example, the second paper describes the reaction of 6-nitrobenzothiazole with methoxide ion, leading to a Meisenheimer-like adduct . This suggests that the nitro group in 6-methoxy-5-nitro-1H-indazole could also undergo nucleophilic addition reactions under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted indazoles are influenced by their functional groups. The nitro group is a strong electron-withdrawing group that can affect the acidity of adjacent hydrogen atoms and the overall polarity of the molecule. The methoxy group, being an electron-donating group, could counterbalance some of these effects, potentially altering the solubility and stability of 6-methoxy-5-nitro-1H-indazole. The antiproliferative and antibacterial activities of related nitro-based indazoles, as mentioned in the first paper, suggest that 6-methoxy-5-nitro-1H-indazole may also possess biological activities worth exploring .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

6-Methoxy-5-nitro-1H-indazole and related compounds have been studied for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. This inhibition is of interest due to the role of nitric oxide in various physiological processes, including neurotransmission and vascular regulation. For instance, 7-methoxyindazole and related substituted indazoles have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase. These compounds, including 7-methoxyindazole, show promising activity in inhibiting NOS in vitro and also demonstrate related antinociceptive properties (Schumann et al., 2001).

Antiproliferative and Antibacterial Activity

Certain derivatives of indazole, such as 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, have been synthesized and shown to have significant antiproliferative activity against cancer cell lines, such as lung carcinoma. Additionally, these compounds have demonstrated antibacterial activity, highlighting their potential in the development of new therapeutic agents for treating infections and cancer (Cuartas et al., 2019).

Role in Synthesis of Heterocyclic Compounds

Indazole derivatives, including those related to 6-Methoxy-5-nitro-1H-indazole, are crucial in the synthesis of various heterocyclic compounds. These compounds have applications in medicinal chemistry due to their biological relevance. For example, the Davis-Beirut Reaction utilizes highly reactive nitroso intermediates in the synthesis of various classes of indazoles and their derivatives, showcasing the versatility of these compounds in organic synthesis and drug development (Zhu et al., 2019).

Development of Dyes

Derivatives of 6-Methoxy-5-nitro-1H-indazole have been used in the synthesis of green dyes. These dyes demonstrate significant color intensity due to intramolecular charge transfer states, which are of interest in the field of color chemistry and material sciences. The absorption spectra and extinction coefficients of these dyes have been extensively studied, indicating their potential applications in various industrial processes (Pordel et al., 2014).

Future Directions

Indazole-containing derivatives, including “6-Methoxy-5-nitro-1H-indazole”, represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities.

properties

IUPAC Name

6-methoxy-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6-5(4-9-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULAONDBWZZTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570924
Record name 6-Methoxy-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-nitro-1H-indazole

CAS RN

152626-75-0
Record name 6-Methoxy-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-5-nitro (1H)indazole
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